![molecular formula C15H18O2S2 B12635596 4-[5-Methyl-2-(3-methylbutoxy)phenyl]-2H-1,3-dithiol-2-one CAS No. 922160-78-9](/img/structure/B12635596.png)
4-[5-Methyl-2-(3-methylbutoxy)phenyl]-2H-1,3-dithiol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[5-Methyl-2-(3-methylbutoxy)phenyl]-2H-1,3-dithiol-2-one is an organic compound characterized by its unique structure, which includes a dithiol-2-one core and a phenyl group substituted with a 3-methylbutoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-Methyl-2-(3-methylbutoxy)phenyl]-2H-1,3-dithiol-2-one typically involves the reaction of 5-methyl-2-(3-methylbutoxy)phenyl derivatives with dithiol reagents under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol, at elevated temperatures to facilitate the formation of the dithiol-2-one ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-[5-Methyl-2-(3-methylbutoxy)phenyl]-2H-1,3-dithiol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiol-2-one to dithiolanes.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dithiolanes.
Substitution: Brominated or nitrated derivatives of the phenyl group.
Applications De Recherche Scientifique
4-[5-Methyl-2-(3-methylbutoxy)phenyl]-2H-1,3-dithiol-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-[5-Methyl-2-(3-methylbutoxy)phenyl]-2H-1,3-dithiol-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s dithiol-2-one core can interact with thiol groups in proteins, potentially modulating their activity. Additionally, the phenyl group may facilitate binding to hydrophobic pockets in target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Methyl-5-[4-(3-methylbutoxy)phenyl]-2,4-imidazolidinedione: Shares a similar phenyl group but has an imidazolidinedione core.
4-[5-Methyl-2-(3-methylbutoxy)phenyl]-2H-1,3-dithiol-2-one: Similar structure but different functional groups.
Uniqueness
This compound is unique due to its dithiol-2-one core, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds.
Propriétés
Numéro CAS |
922160-78-9 |
|---|---|
Formule moléculaire |
C15H18O2S2 |
Poids moléculaire |
294.4 g/mol |
Nom IUPAC |
4-[5-methyl-2-(3-methylbutoxy)phenyl]-1,3-dithiol-2-one |
InChI |
InChI=1S/C15H18O2S2/c1-10(2)6-7-17-13-5-4-11(3)8-12(13)14-9-18-15(16)19-14/h4-5,8-10H,6-7H2,1-3H3 |
Clé InChI |
VIXRRPVJPIWSNN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)OCCC(C)C)C2=CSC(=O)S2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(1S,3S,3aS,6aR)-5'-fluoro-2',4,6-trioxo-5-(oxolan-2-ylmethyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]propanamide](/img/structure/B12635513.png)
![2-[(2-Bromophenyl)sulfonyl]pyridine](/img/structure/B12635534.png)
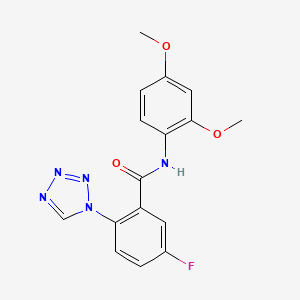
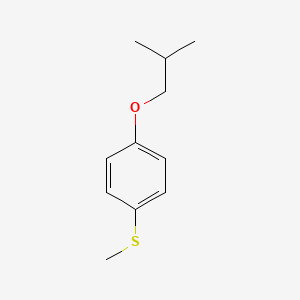
![(S)-tert-butyl (1-(3',5'-dichloro-[1,1'-biphenyl]-4-yl)-3-oxopropan-2-yl)carbamate](/img/structure/B12635569.png)
![Methyl N-[2-(trifluoromethyl)-4-thiazolyl]carbamate](/img/structure/B12635570.png)
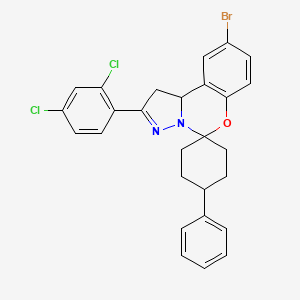

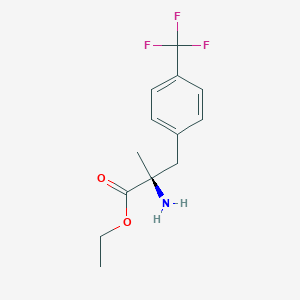
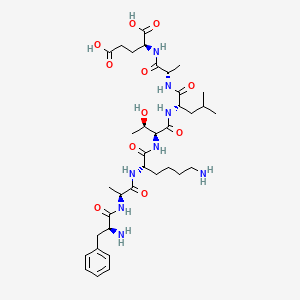
![14-{[tert-Butyl(dimethyl)silyl]oxy}tetradecan-2-one](/img/structure/B12635589.png)
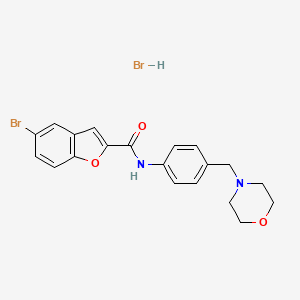
![Methanone, (4-bromophenyl)-1-oxa-6-azaspiro[3.3]hept-6-yl-](/img/structure/B12635611.png)
![5-Amino-2-(pyridin-3-yl)thiazolo[5,4-d]pyrimidine-7-thiol](/img/structure/B12635619.png)
